molecular formula C28H25N5O3 B2918183 2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 1030133-50-6

2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide

货号: B2918183
CAS 编号: 1030133-50-6
分子量: 479.54
InChI 键: PRQYLOJXICTRON-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide features a hybrid heterocyclic scaffold combining 1,8-naphthyridine, 1,2,4-oxadiazole, and acetamide moieties. Its closest analogs in the literature involve naphthyridine or oxadiazole derivatives with substituted acetamide side chains, such as those synthesized via 1,3-dipolar cycloaddition reactions .

属性

IUPAC Name

2-[7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O3/c1-17-7-10-20(11-8-17)14-29-24(34)16-33-15-23(25(35)22-12-9-19(3)30-27(22)33)28-31-26(32-36-28)21-6-4-5-18(2)13-21/h4-13,15H,14,16H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQYLOJXICTRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The key steps include the formation of the naphthyridine core, the introduction of the oxadiazole ring, and the attachment of the substituted phenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

化学反应分析

Types of Reactions

2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

科学研究应用

2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind selectively to these targets, modulating their activity and influencing downstream pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The provided evidence highlights several acetamide-containing heterocycles with comparable synthetic pathways or functional groups. Below is a comparative analysis:

Compound Core Structure Substituents Key Findings
6m : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Triazole + naphthalene + acetamide –Cl at phenyl, naphthalen-1-yloxy Exhibits antimicrobial activity; IR peaks at 1678 cm⁻¹ (C=O) .
6b : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide Triazole + naphthalene + nitroacetamide –NO₂ at phenyl NMR data confirms regioselectivity (δ 8.36 ppm for triazole proton) .
3.1-3.21 : 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Triazole + furan + sulfanyl-acetamide Variable R-groups on acetamide Anti-exudative activity (10 mg/kg) comparable to diclofenac sodium .

Functional Differences

Pharmacological Activity: 6m and 6b demonstrate antimicrobial properties, attributed to the electron-withdrawing substituents (–Cl, –NO₂) enhancing interactions with bacterial enzymes . 3.1-3.21 exhibit anti-inflammatory/anti-exudative effects via triazole-furan synergy, likely modulating COX pathways .

Synthetic Routes: Most analogs (e.g., 6a-m, 7a-m) are synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes, yielding triazole linkages .

Spectroscopic Profiles :

  • IR spectra for acetamide derivatives consistently show C=O stretches near 1670–1680 cm⁻¹ and –NH stretches at ~3290 cm⁻¹ .
  • The target compound’s 1,8-naphthyridine moiety would likely introduce unique UV/Vis absorption bands, but spectral data are unavailable.

生物活性

The compound 2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H23N5O3C_{27}H_{23}N_{5}O_{3}, which features a naphthyridine core and an oxadiazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

1. Anticancer Activity

Research has indicated that derivatives containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that compounds similar to the one exhibited cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells, with IC50 values suggesting moderate to high potency against these cell lines .

Cell LineIC50 (µM)Reference
HeLa18.17
Caco-230.14

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of oxadiazole have demonstrated inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM .

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus5.64
Escherichia coli8.33

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and receptors involved in cellular processes. The oxadiazole ring is known to interact with various molecular targets, including:

  • Histone Deacetylases (HDACs) : These enzymes are crucial for regulating gene expression and are often overexpressed in cancer cells.
  • Carbonic Anhydrases : Enzymes that play a role in maintaining acid-base balance and are implicated in tumorigenesis.

Inhibition of these targets can lead to apoptosis in cancer cells and modulation of immune responses .

Case Studies

Case Study 1: Anticancer Screening
A recent study synthesized a series of oxadiazole derivatives and screened them for anticancer activity. Among these, the compound similar to the one under discussion showed promising results against several cancer types, reinforcing the potential therapeutic role of oxadiazole-containing compounds in oncology .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of various derivatives, including those with structural similarities to our compound. The results indicated significant activity against common pathogens, suggesting a potential role in treating infections resistant to traditional antibiotics .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound?

  • Methodology :

  • Step 1 : Synthesize the 1,2,4-oxadiazole ring via cyclocondensation of amidoxime derivatives with activated carboxylic acids (e.g., using ethyl chloroformate in dry THF under reflux) .

  • Step 2 : Construct the naphthyridine core through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl substitutions) .

  • Step 3 : Introduce the acetamide sidechain via nucleophilic acyl substitution, optimizing solvent polarity (e.g., DMF at 60°C) .

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) .

    • Example Data :
Reaction StepKey Reagents/ConditionsYield Range
Oxadiazole FormationEthyl chloroformate, THF, 70°C, 12h65–75%
Naphthyridine CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C50–60%

Q. Which spectroscopic techniques validate the compound’s structure?

  • Critical Techniques :

  • IR Spectroscopy : Confirm oxadiazole (C=N stretch: 1600–1650 cm⁻¹) and acetamide (C=O: 1680–1720 cm⁻¹) functional groups .
  • ¹H/¹³C NMR : Assign substituent positions (e.g., aromatic protons in 1,8-naphthyridine at δ 7.2–8.5 ppm; methyl groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry : Validate molecular ion ([M+H]⁺) and isotopic patterns (e.g., Cl/Br-containing analogs show distinct isotopic clusters) .
    • Data Cross-Validation : Compare experimental vs. theoretical molecular weights (e.g., ±0.5 Da tolerance) to confirm purity .

Q. What safety protocols are essential for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .

Advanced Research Questions

Q. How to address discrepancies between computational and experimental spectral data?

  • Strategies :

  • Multi-Technique Validation : Combine NMR (NOESY for stereochemistry) and HRMS for molecular formula confirmation .
  • Computational Aids : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data (e.g., Gaussian 16 software) .
    • Case Study : For oxadiazole analogs, DFT-predicted ¹³C NMR shifts deviated <2 ppm from experimental values after B3LYP/6-311+G(d,p) optimization .

Q. How to optimize low yields in the oxadiazole cyclization step?

  • Approaches :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve yields by 15–20% .
  • Catalyst Screening : Test Pd/Cu co-catalysts for enhanced regioselectivity in heterocycle formation .
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of nitro precursors, reducing side-product formation .

Q. How to design bioactivity assays for this compound?

  • Experimental Design :

  • In Vitro Testing : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination via fluorometric readouts .
  • Cell-Based Models : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) with positive/negative controls (e.g., doxorubicin and untreated cells) .
    • Dose-Response Analysis : Fit data to Hill-Langmuir equations to calculate efficacy metrics (e.g., EC₅₀) .

Q. What advanced methods detect trace impurities in bulk samples?

  • Techniques :

  • LC-HRMS : Resolve isobaric impurities (e.g., regioisomers) with UPLC BEH C18 columns (1.7 µm, 2.1 × 100 mm) and 0.1% formic acid mobile phase .
  • Pre-Concentration : Solid-phase extraction (C18 cartridges) to isolate impurities at <0.1% levels .

Q. How to model target interactions computationally?

  • Workflow :

  • Molecular Docking : Use AutoDock Vina with crystal structures from PDB (e.g., 6COX for COX-2 inhibition studies) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates stable complexes) .
    • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values for QSAR refinement .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。